Spiro[5.5]undecane-1,7-dione
Description
Structure
3D Structure
Properties
CAS No. |
31251-68-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
spiro[5.5]undecane-5,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-5-1-3-7-11(9)8-4-2-6-10(11)13/h1-8H2 |
InChI Key |
MZJOHIUPSBPBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2=O)C(=O)C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 5.5 Undecane 1,7 Dione and Its Derivatives
Strategies for Spiroannulation Leading to the Undecane (B72203) Framework
The formation of the quaternary spirocyclic center is the cornerstone of synthesizing spiro[5.5]undecane-1,7-dione. Various synthetic strategies have been developed to achieve this, primarily revolving around annulation reactions that construct one or both of the six-membered rings around a central carbon atom.
Michael Reaction Based Approaches
The Michael reaction, a cornerstone of carbon-carbon bond formation, has been extensively utilized in the synthesis of spiro[5.5]undecane derivatives. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of an intermediate that can undergo subsequent intramolecular cyclization to yield the spirocyclic framework.
Cyclocondensation of Dimedone with Diarylideneacetones
A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through the Michael reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones (1,5-diaryl-1,4-pentadien-3-ones). researchgate.netbanglajol.info This reaction is often catalyzed by Lewis acids and can be considered an intermediate step in the formation of spiro[5.5]undecane compounds. researchgate.netgrafiati.com The initial Michael 1:1 adduct can be isolated, and its structure confirmed by various spectral data before proceeding to the intramolecular cyclization that forms the final spiro product. researchgate.netgrafiati.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |
| Dimedone | trans,trans-Diarylideneacetones | Lewis Acid | 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones | researchgate.netbanglajol.info |
Double Michael Condensation with Cyclohexanone (B45756) under Ultrasound Irradiation
An improved and efficient synthesis of 7,11-diarylspiro[5.5]undecane-1,9-dione derivatives has been developed via a double Michael condensation of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone. researchgate.netbenthamscience.com This method utilizes ultrasound irradiation in a two-phase system (CH2Cl2-H2O) with a phase-transfer catalyst. researchgate.netbenthamscience.com The use of ultrasound significantly shortens the reaction time and increases the yields (51-96%) compared to conventional methods. researchgate.netbenthamscience.com
| Reactant 1 | Reactant 2 | Conditions | Yield | Ref |
| Cyclohexanone | 1,5-Bisaryl-1,4-pentadien-3-one | Ultrasound, Phase-Transfer Catalyst, CH2Cl2-H2O | 51-96% | researchgate.netbenthamscience.com |
Biocatalytic Double Michael Additions for Stereoselective Synthesis
A novel and promiscuous enzymatic protocol utilizing D-aminoacylase (DA) has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.netresearchgate.net This biocatalytic methodology is noteworthy for its high stereoselectivity, yielding almost exclusively the cis isomers. researchgate.netresearchgate.net This represents the first instance of a hydrolase-catalyzed double Michael addition in an organic solvent, offering a green and efficient route to chiral spiro compounds. researchgate.netresearchgate.net
| Catalyst | Reaction Type | Key Feature | Product | Ref |
| D-aminoacylase (DA) | [5+1] Double Michael Addition | High stereoselectivity (cis isomers) | (Hetero)spiro[5.5]undecane derivatives | researchgate.netresearchgate.net |
Lewis Acid Catalyzed Spiroannulation Techniques
Lewis acid catalysis plays a crucial role in promoting spiroannulation reactions for the synthesis of spiro[5.5]undecane systems. researchgate.netbanglajol.info For instance, the stereoselective synthesis of spiro[5.5]undecane systems has been reported using Lewis acid-promoted spiroannulation of bis-acetals. banglajol.info Lewis acids like zinc chloride (ZnCl2) have been effectively used to catalyze the Michael reaction between dimedone and diarylideneacetones, leading to the formation of spiro[5.5]undecane-1,5,9-triones. banglajol.info This method often involves refluxing in a mixture of toluene (B28343) and n-heptane, with the removal of water using a Dean-Stark apparatus. banglajol.info
P2O5-Promoted Electrophilic Spirocyclization of Malonic Acids
A robust method for the synthesis of π-extended spiro-linked conjugated materials, including spiro[5.5]undecane-1,7-diones, has been developed. acs.orgnih.gov This multi-step process begins with the double alkylation of malonic esters, followed by their conversion to the corresponding malonic acids. acs.orgnih.gov The key step involves an electrophilic spirocyclization of these malonic acids, promoted by phosphorus pentoxide (P2O5), to yield the desired this compound framework. acs.orgnih.govnsc.ru This methodology allows for the creation of spiro-linked cores fused with various aromatic and heteroaromatic systems like benzene (B151609) and thiophene. acs.orgnih.gov
| Starting Material | Key Reagent | Reaction Type | Product | Ref |
| Di-substituted Malonic Acids | Phosphorus Pentoxide (P2O5) | Electrophilic Spirocyclization | Spiro[5.5]undecane-1,7-diones | acs.orgnih.govnsc.ru |
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. ajol.info These reactions are highly efficient and atom-economical, often proceeding with high stereoselectivity.
A notable example of an MCR is the domino autocatalytic reaction of imines with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). rsc.orgchemsrc.com This reaction provides a pathway to polyfunctionalized spiro[5.5]undecane-1,5,9-triones with remarkable diastereoselectivity under acidic conditions. rsc.org The process involves the formation of up to six new bonds and is accompanied by the cleavage of the C=N bond of the imines and the decomposition of Meldrum's acid. rsc.org A key feature of this reaction is the in situ generation of acetohydrazide as a by-product, which acts as a novel autocatalyst. rsc.org
The general procedure involves mixing an N-arylidene-1-phenylethanamine or a 1,2-diarylidenehydrazine with Meldrum's acid in acetic acid and heating the mixture. scispace.com Upon completion, the reaction mixture is worked up to isolate the desired spirotrione products. scispace.com
Table 1: Examples of Spiro[5.5]undecane-1,5,9-trione Derivatives Synthesized via Domino Autocatalytic Reaction
| Starting Imine | Product | Yield (%) |
|---|---|---|
| N-arylidene-1-phenylethanamine | Polycyclic spiro[5.5]undecane-1,5,9-trione derivatives | Not specified |
Data sourced from a study on domino autocatalytic reactions. rsc.org
The synthesis of spirocyclic pyrrolidines, which can be precursors or analogues to spiro[5.5]undecane systems, has been achieved through various MCRs. tandfonline.com Pyrrolidine (B122466) and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds. researchgate.net While direct pyrrolidine-catalyzed reactions leading specifically to this compound were not detailed in the provided search results, the principles of organocatalysis involving pyrrolidine are relevant to the construction of spirocyclic systems. For instance, asymmetric sulfa-Michael/aldol (B89426) cascade reactions have been developed for the synthesis of C2-spirooxindoles. researchgate.net These reactions demonstrate the utility of organocatalysts in constructing complex spirocyclic frameworks.
Ring Closure and Cyclization Reactions
Ring closure and cyclization reactions are fundamental strategies for the synthesis of cyclic and spirocyclic compounds. These methods often involve the formation of one or more rings in a single or sequential step.
Intramolecular 1,4-addition, also known as the Michael addition, is a widely used method for the formation of six-membered rings, which is a key step in the synthesis of spiro[5.5]undecane systems. banglajol.info This strategy has been successfully applied to the synthesis of the core structure of the alkaloid Manzamine A. banglajol.info In a typical approach, a Michael 1:1 adduct is formed, which then undergoes cyclization to yield the spiro compound. banglajol.info For example, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones in the presence of a Lewis acid catalyst like zinc chloride leads to the formation of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones. banglajol.inforesearchgate.net
An expedient one-pot synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones has also been developed via a 1,6-conjugate addition initiated formal [4+2] annulation sequence employing p-quinone methides and sulfonyl allenols. rsc.org
Epoxynitrile cyclization is a general and effective method for ring formation. acs.org While a direct application to this compound was not explicitly found, the principles are applicable to the synthesis of complex cyclic systems.
More directly relevant is the semi-pinacol rearrangement. This reaction is a valuable tool for the synthesis of β-functionalized ketones and the construction of quaternary carbon centers, which are characteristic features of spirocycles. rsc.org A cascade reaction involving oxidative dearomatization and a subsequent semi-pinacol rearrangement of indol-2-yl cyclobutanols has been developed for the synthesis of spiropseudoindoxyls. chim.it This strategy involves the treatment of the starting material with an oxidizing agent to form a dearomatized intermediate, which then undergoes an acid-catalyzed semi-pinacol rearrangement to afford the spirocyclic product. chim.it
The cyclization of keto-esters and keto-acids is a classical and effective method for the synthesis of cyclic ketones. The Dieckmann condensation, an intramolecular reaction of a diester with a base to give a β-keto ester, is a prominent example. This has been used to synthesize 2,2-disubstituted spirocyclic pyrrolidines from cyclic α-amino acids. researchgate.net
In the context of spiro[5.5]undecane systems, the treatment of a keto ester with sodium methoxide (B1231860) can induce a Dieckmann cyclization to form a cyclohexane-1,3-dione, a key intermediate. nih.gov Similarly, the cyclization of a propionic acid side chain upon treatment with p-toluenesulfonic acid can yield an unsaturated lactone, which can be further transformed into a spirocyclic lactone. nih.gov Subsequent oxidation can then lead to an α,β-unsaturated ketone within the spirocyclic framework. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Spiro[5.5]undecane-1,5,9-trione |
| Dispiro[4.2.5.2]pentadecane-9,13-dione |
| Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) |
| Acetohydrazide |
| N-arylidene-1-phenylethanamine |
| 1,2-diarylidenehydrazine |
| Pyrrolidine |
| C2-spirooxindoles |
| Manzamine A |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) |
| trans,trans-diarylideneacetone |
| Zinc chloride |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione |
| p-quinone methide |
| sulfonyl allenol |
| spiro[5.5]undeca-1,4-dien-3-one |
| indol-2-yl cyclobutanol |
| spiropseudoindoxyl |
| β-keto ester |
| p-toluenesulfonic acid |
| spirocyclic lactone |
Derivatization from Precursors
Stepwise Triflation and Coupling in this compound
A significant strategy for the functionalization of this compound involves the stepwise formation of a vinyl triflate followed by a palladium-catalyzed coupling reaction. This method allows for the introduction of various substituents onto the spirocyclic framework.
The process commences with the conversion of one of the ketone groups in this compound (10) into a vinyl triflate. This transformation is typically achieved by reacting the dione (B5365651) with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), in the presence of a base. The resulting vinyl triflate is a versatile intermediate for cross-coupling reactions.
Subsequent palladium-catalyzed coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl, heteroaryl, or other organic moieties. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a carbon-carbon bond at the site of the triflate. This stepwise approach allows for differential functionalization of the two ketone groups, providing access to a diverse range of derivatives. uio.no
A notable example is the synthesis of 2-(7-phenyl-spiro[5.5]undeca-1,7,9-trien-1-yl)-thiophene (15), where a spirene triflate (14) is coupled with 2-thiopheneboronic acid. The reaction is carried out in DME with aqueous sodium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) at 100°C, affording the product in 70% yield. uio.no This demonstrates the utility of this methodology in creating complex spirocyclic structures. uio.no
Table 1: Key Steps in Stepwise Triflation and Coupling
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Triflation | This compound, N-phenyl-bis(trifluoromethanesulfonimide), Base | Spirene triflate |
| 2 | Suzuki Coupling | Spirene triflate, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Substituted spiro[5.5]undecane derivative |
Modern Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have focused on the development of more efficient and environmentally benign methods. Microwave-assisted organic synthesis, ultrasound-promoted reactions, and phase-transfer catalysis have emerged as powerful tools for the synthesis of this compound and its derivatives.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has gained considerable attention for its ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions. dergipark.org.trresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.
In the context of spiro[5.5]undecane systems, MAOS has been successfully employed for the synthesis of derivatives. For example, the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to produce 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. dergipark.org.trresearchgate.net While the conventional method at room temperature requires 2-3 hours, the microwave-assisted approach is much faster. dergipark.org.trresearchgate.net
The optimization of MAOS parameters such as reaction time, temperature, and power settings is crucial for achieving maximum yield and efficiency. dergipark.org.trresearchgate.net This methodology holds great promise for the rapid and sustainable synthesis of complex organic molecules like spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative dergipark.org.trresearchgate.net
| Method | Reaction Time | Efficiency |
| Conventional (Room Temp) | 2-3 hours | Lower |
| Microwave-Assisted | Significantly shorter | Higher |
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation in organic synthesis, often referred to as sonochemistry, can enhance reaction rates and yields by providing the activation energy through acoustic cavitation. This technique has been applied to the synthesis of spiro[5.5]undecane derivatives.
An improved synthesis of 7,11-diarylspiro[5.5]undecane-1,9-dione has been achieved through a double Michael condensation of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone under ultrasound irradiation. researchgate.netbenthamscience.com This reaction, carried out in a dichloromethane-water system in the presence of a phase-transfer catalyst, resulted in yields ranging from 51-96% within 3-12 hours. researchgate.netbenthamscience.com Compared to previously reported methods, this ultrasound-promoted procedure offers the advantages of shorter reaction times and higher yields. researchgate.netbenthamscience.com
Phase-Transfer Catalysis in Aqueous and Organic Biphasic Systems
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other.
This methodology has been effectively combined with ultrasound irradiation for the synthesis of 7,11-diarylspiro[5.5]undecane-1,9-diones, as mentioned in the previous section. researchgate.netbenthamscience.com The use of a phase-transfer catalyst is crucial for bringing the reactants together in the biphasic system to enable the double Michael condensation.
Furthermore, enantioselective phase-transfer catalysis has been utilized in the synthesis of Nitraria alkaloids, which feature a 2-azaspiro[5.5]undecane-7-ol structure. nih.gov In the synthesis of these alkaloids, the key α-alkylation of an α-tert-butoxycarbonyl lactam is performed under phase-transfer catalytic conditions using a chiral catalyst, solid potassium hydroxide (B78521), and toluene at -40°C. nih.gov This approach leads to high chemical and enantiomeric purities. The subsequent steps, including a Dieckmann condensation, lead to the formation of the spirocyclic core, specifically (R)-2-benzhydryl-2-azathis compound. nih.gov This highlights the power of phase-transfer catalysis in constructing complex and stereochemically defined spiro[5.5]undecane systems.
Mechanistic Investigations of Spiro 5.5 Undecane 1,7 Dione Formation
Detailed Reaction Pathway Elucidation for Michael Condensations
The double Michael condensation is a powerful strategy for the synthesis of spiro[5.5]undecane-1,9-dione derivatives. researchgate.netbenthamscience.com This reaction typically involves the condensation of a cyclic ketone, such as cyclohexanone (B45756), with a 1,5-diaryl-1,4-pentadien-3-one. researchgate.netbenthamscience.com The reaction proceeds in a biphasic system (e.g., CH2Cl2-H2O) often facilitated by a phase-transfer catalyst (PTC) and ultrasound irradiation to enhance reaction rates and yields. researchgate.netbenthamscience.com
The proposed mechanism commences with the deprotonation of the α-carbon of cyclohexanone by a hydroxide (B78521) ion, which is transferred from the aqueous phase to the organic phase by the PTC. This generates an enolate, which then acts as a nucleophile, attacking one of the electrophilic double bonds of the 1,5-diaryl-1,4-pentadien-3-one in a Michael-type addition. This initial addition forms a mono-adduct intermediate. Subsequently, an intramolecular Michael addition occurs where the newly formed enolate on the adduct attacks the remaining α,β-unsaturated ketone moiety, leading to the formation of the spirocyclic ring system. researchgate.net The use of ultrasound is believed to enhance the mass transfer between the two phases, thereby accelerating the reaction. researchgate.net
Another variation involves the Stork enamine synthesis, where a pyrrolidine (B122466) enamine of cyclopentanone (B42830) or cyclohexanone reacts with dibenzalacetone. researchgate.net Under controlled conditions, a mono-addition product is formed, which can then be cyclized through a subsequent Michael reaction to yield the diphenyl spiro ketone. researchgate.net
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,5-bisaryl-1,4-pentadien-3-one, Cyclohexanone | Phase-Transfer Catalyst, Ultrasound, CH2Cl2-H2O | 7,11-diarylspiro[5.5]undecane-1,9-dione | 51-96 | researchgate.netbenthamscience.com |
| Cyclopentanone pyrrolidine enamine, Dibenzalacetone | - | Diphenyl spiro ketone | - | researchgate.net |
Understanding Lewis Acid Mediated Spiroannulation Mechanisms
Lewis acids play a pivotal role in promoting spiroannulation reactions to form spiro[5.5]undecane systems. banglajol.info A common strategy involves the reaction of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a suitable Michael acceptor, like trans,trans-diarylideneacetones. banglajol.info
The mechanism is initiated by the coordination of the Lewis acid (e.g., ZnCl2) to one of the carbonyl oxygens of dimedone, which facilitates its enolization. banglajol.info The resulting enol then acts as a nucleophile and adds to the diarylideneacetone in a Michael fashion, forming a 1:1 adduct. banglajol.info This intermediate subsequently undergoes an intramolecular cyclization, also promoted by the Lewis acid, to furnish the spiro[5.5]undecane-1,5,9-trione derivative. banglajol.info This one-pot synthesis is an efficient method for constructing these complex spirocycles. banglajol.info
Lewis acid catalysis is also crucial in the geminal acylation of acetals with 1,2-bis((trimethylsilyl)oxy)cyclobutene. This reaction, originally developed by Kuwajima, can be improved to a one-pot procedure for synthesizing spirocyclic compounds. cdnsciencepub.com The Lewis acid facilitates the reaction, leading to the formation of spiro[4.5]decene-diones, which can be further transformed into spiro[4.4]nonene derivatives. cdnsciencepub.com
| Reactants | Lewis Acid | Product | Reference |
| Dimedone, trans,trans-diarylideneacetones | ZnCl2 | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | banglajol.info |
| Unsaturated cyclohexenone ketals, 1,2-bis((trimethylsilyl)oxy)cyclobutene | Various | Spiro[4.5]decene-diones | cdnsciencepub.com |
| Thiophene precursor, Diketone derivative | AlCl3 | Spiro thia-aza compounds | vulcanchem.com |
Autocatalytic Processes and Catalyst Role in Domino Reactions
Domino reactions offer a highly efficient approach to constructing complex molecules like polyfunctionalized spiro[5.5]undecanes in a single synthetic operation. A notable example is the domino autocatalytic reaction of imines with Meldrum's acid under acidic conditions. researcher.lifersc.orgresearchgate.net This reaction leads to the formation of spiro[5.5]undecane-1,5,9-trione derivatives with remarkable diastereoselectivity. researcher.lifersc.org
Enolization and C-Cyclization Pathways in Diketone Alkylation
The alkylation of β-dicarbonyl compounds is a fundamental C-C bond-forming reaction that can lead to the formation of spirocyclic systems. The regioselectivity of this reaction, whether it proceeds via O-alkylation or C-alkylation, is influenced by several factors, including the substrate, reaction conditions, and the nature of the alkylating agent. mdpi.com
In the alkylation of dimedone with certain electrophiles, a mixture of an O-alkylated product and C-cyclization products can be obtained. mdpi.com For instance, the reaction of dimedone can yield both 3-[2-(2-chloroethoxy)-ethoxy]-5,5-dimethylcyclohex-2-en-1-one (O-alkylation) and 3,3-dimethyl-9-oxaspiro[5.5]undecane-1,5-dione (C-cyclization). mdpi.com The formation of the spiro compound occurs through an initial O-alkylation followed by an intramolecular C-alkylation (cyclization).
Computational studies on the enol tautomerism of β-dicarbonyl compounds indicate that while the keto form may predominate in aqueous media, the enolate form is favored in basic media. mdpi.com The reaction then proceeds through the nucleophilic attack of the enolate on the electrophile. mdpi.com The balance between O- and C-alkylation is a critical aspect that determines the final product distribution. 182.160.97
| β-Dicarbonyl Compound | Alkylating Agent | Products | Reference |
| Dimedone | 2-(2-chloroethoxy)ethanol derivative | 3-[2-(2-chloroethoxy)-ethoxy]-5,5-dimethylcyclohex-2-en-1-one, 3,3-dimethyl-9-oxaspiro[5.5]undecane-1,5-dione | mdpi.com |
Stereochemical Control in Cyclization Reactions
Achieving stereochemical control is a significant challenge in the synthesis of spiro[5.5]undecane derivatives due to the presence of a spirocyclic center and potentially other stereocenters. Various strategies have been developed to influence the stereochemical outcome of the cyclization reactions.
In Lewis acid-promoted spiroannulation, the stereochemistry can be influenced by the choice of catalyst and reaction conditions. For instance, the use of chiral Lewis acids can induce enantioselectivity. Furthermore, the inherent conformational preferences of the intermediates can direct the stereochemical course of the reaction.
A biocatalytic approach using D-aminoacylase (DA) has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This enzymatic method demonstrates excellent diastereoselectivity, yielding almost exclusively the cis isomers. researchgate.net This represents the first report of a hydrolase-catalyzed double Michael addition in an organic solvent, highlighting the potential of biocatalysis for stereoselective spirocycle synthesis. researchgate.net
In the synthesis of Nitraria alkaloids, which feature a 2-azaspiro[5.5]undecane core, diastereoselective reduction of a precursor, (R)-2-benzhydryl-2-azaspiro[5.5]undecane-1,7-dione, has been successfully employed to afford the desired stereoisomer of the final product. acs.org
| Reaction Type | Catalyst/Method | Stereochemical Outcome | Reference |
| [5+1] Double Michael Addition | D-aminoacylase (DA) | High diastereoselectivity (cis isomer) | researchgate.net |
| Reduction | Chemical reducing agents | Diastereoselective reduction | acs.org |
Structural and Stereochemical Characterization Methodologies
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful technique for unambiguously determining the solid-state structure of crystalline compounds. This method has been applied to various derivatives of spiro[5.5]undecane, providing detailed information on bond lengths, bond angles, and the conformation of the spirocyclic system.
For instance, the crystal structures of several 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been extensively studied. mdpi.comresearchgate.net In one study, two novel O, N-containing spiro compounds, 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, were synthesized and their structures elucidated by single-crystal X-ray diffraction. mdpi.com The analysis revealed that the first compound crystallizes in the triclinic space group P-1, while the second belongs to the monoclinic space group P21/c. mdpi.com These studies confirmed the presence of the spiro[5.5]undecane core and provided precise measurements of bond lengths and angles within the molecules. mdpi.com
Similarly, the crystal structures of 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been determined, belonging to the orthorhombic (Pna21) and triclinic (P-1) space groups, respectively. researchgate.net Another derivative, 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was found to crystallize in the monoclinic space group Cc. asianpubs.org In these structures, the cyclohexane (B81311) ring typically adopts a chair conformation, while the 1,3-dioxane (B1201747) ring is often found in a distorted envelope conformation. asianpubs.orgresearchgate.net
Advanced NMR Spectroscopic Techniques for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of molecules in solution. Various NMR techniques are employed to provide a comprehensive picture of the connectivity and spatial arrangement of atoms in Spiro[5.5]undecane-1,7-dione and its analogues.
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the context of spiro[5.5]undecane derivatives, ¹H NMR spectra are used to identify the signals corresponding to the protons in the two rings and any substituents.
For example, in the ¹H NMR spectrum of 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones, the methyl protons of the dimedone moiety typically appear as a singlet. banglajol.info The protons on the cyclohexanedione ring and the second carbocyclic ring give rise to a series of multiplets, with their chemical shifts and coupling constants providing insights into their stereochemical relationships. For instance, the axial and equatorial protons can often be distinguished based on their coupling patterns. banglajol.info
In a study of 3,3-dimethyl-(7S,11R)-bis(4-methylphenyl)-2,4-dioxa-8,10-diazaspiro[5.5]undecane-9-thio-1,5-dione, the ¹H NMR spectrum showed sharp singlets for the two CH protons and the methyl protons of the CMe₂ group, supporting a symmetric stereochemistry. niscpr.res.in The aromatic protons of the phenyl groups typically appear as multiplets in the downfield region of the spectrum. niscpr.res.infigshare.com
Table 1: Selected ¹H NMR Data for Spiro[5.5]undecane Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | CDCl₃ | 0.93 (s, 6H, 2xCH₃) | banglajol.info |
| 3,3-Dimethyl-(7S,11R)-bis(phenyl)-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione | CDCl₃ | 0.59 (s, 6H, CMe₂), 5.40 (s, 2H, 2xCH), 7.02-7.07 (m, Phenyl-H), 7.28 (br s, 2H, 2xNH) | niscpr.res.in |
| 9-Benzyl-1,8,10-triphenyl-1,4,9-triazaspiro[5.5]undecane-2,5-dione | DMSO-d₆ | 1.90 (d, J=11.5 Hz, 4H, 2CH₂), 3.03 (t, J=13.6 Hz, 2H, 2CH), 3.66 (s, 2H, N-CH₂), 6.98-7.65 (m, 20H, Ar-H), 8.67 (s, 1H, NH) | figshare.com |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
For this compound and its derivatives, the ¹³C NMR spectrum is characterized by signals for the spiro carbon, the carbonyl carbons, and the carbons of the two rings. The chemical shift of the spiro carbon is particularly diagnostic and typically appears in the range of 68-76 ppm for related structures. banglajol.info The carbonyl carbons of the dione (B5365651) functionality are observed at much lower field, generally above 160 ppm. banglajol.infoniscpr.res.in
For instance, the proton-decoupled ¹³C NMR spectrum of a spiro-pyrimidine derivative showed three distinct signals for the three carbonyl groups, confirming the proposed structure. niscpr.res.in In another study of 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones, the chemical shifts of the spiro carbons were found to be indicative of a cis relationship between the two aryl groups. banglajol.info
Table 2: Selected ¹³C NMR Data for Spiro[5.5]undecane Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | CDCl₃ | 69.75 (spiro-C) | banglajol.info |
| 3,3-Dimethyl-(7S,11R)-bis(phenyl)-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione | CDCl₃ | 27.7, 57.9, 61.2, 105.4, 127.5, 129.1, 132.5, 138.6, 155.3 (C=O), 159.7 (C=O), 165.6 (C=O) | niscpr.res.in |
| 9-Benzyl-1,8,10-triphenyl-1,4,9-triazaspiro[5.5]undecane-2,5-dione | DMSO-d₆ | 31.50, 44.74, 62.85, 78.20, 124.13, 126.62, 127.30, 128.49, 129.55, 130.33, 130.91, 131.51, 132.03, 134.09, 138.48, 143.21, 181.43 (C=O), 182.55 (C=O) | figshare.com |
DEPT is a valuable NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with the ¹³C NMR spectrum, allows for a more complete assignment of the carbon signals. For complex molecules like spiro[5.5]undecane derivatives, DEPT spectra can be instrumental in confirming the number of each type of carbon atom, thus aiding in the structural elucidation. For example, DEPT analysis was used in conjunction with ¹H and ¹³C NMR to characterize a series of 3,3-dimethyl-7,11-diaryl-spiro nih.govnih.govundecane-1,5,9-triones. banglajol.info
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, mass spectrometry provides confirmation of the molecular formula and can help to elucidate the structure.
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For example, for the parent spiro[5.5]undecane, the molecular weight is 152.28 g/mol . nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum can also be informative. For instance, for 3,4,4,9,10,10-hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione, the high-resolution ESI-MS is expected to show a molecular ion at m/z 269.1874 [M+H]⁺, with fragmentation patterns including the loss of methyl radicals and ketene (B1206846) groups. vulcanchem.com In the case of some spiro[5.5]undecane-1,5,9-trione derivatives, the mass spectra have been recorded to confirm their structures. banglajol.info For spiro[5.5]undeca-1,7-diene, the top peak in the GC-MS spectrum is observed at m/z 148. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. In this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For diones, this typically appears in the region of 1700-1740 cm⁻¹. banglajol.infofigshare.com For example, in 3,3-dimethyl-7,11-bis-(2'-chlorophenyl)-spiro nih.govnih.govundecane-1,5,9-trione, carbonyl stretching frequencies are observed at 1660 and 1700 cm⁻¹. banglajol.info In various 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, the C=O stretching vibration is consistently observed around 1730-1760 cm⁻¹. mdpi.comrsc.org The C-O stretching vibrations of the ether linkages in these dioxaspiro compounds are also identifiable in the IR spectrum. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For spiro[5.5]undecane derivatives that contain chromophores, such as aromatic rings or conjugated systems, UV-Vis spectra can be used to characterize their electronic properties.
For example, two novel O, N-containing spiro compounds derived from 1,5-dioxaspiro[5.5]undecane-2,4-dione exhibited strong absorption bands in their UV-Vis spectra measured in ethanol. mdpi.com One compound showed absorptions at approximately 226 nm and 328 nm, while the other had absorptions at 218 nm and 312 nm. mdpi.com The shorter wavelength absorption is likely due to π-π* transitions of the phenyl group, while the longer wavelength absorption may be attributed to n-π* transitions of the carbonyl groups. mdpi.com Similarly, the UV-Vis spectra of other spiro derivatives have been recorded to aid in their characterization. researchgate.net
Table 3: Spectroscopic Data for Selected Spiro[5.5]undecane Derivatives
| Compound | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Reference |
| 3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | 3231 (N-H), 1732 (C=O), 1617 (C=C), 1248, 1095 (C-O) | 226, 328 | mdpi.com |
| 3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | 3208 (N-H), 1736 (C=O), 1597 (C=C), 1259, 1158 (C-O) | 218, 312 | mdpi.com |
| 9-Benzyl-1,8,10-triphenyl-1,4,9-triazaspiro[5.5]undecane-2,5-dione | 3223 (NH), 1739, 1707 (C=O) | Not Reported | figshare.com |
Stereochemical Aspects
The stereochemistry of this compound is a critical area of study, encompassing its conformational properties, chiroptical behavior, and the methods for its stereoselective synthesis and absolute configuration determination.
Analysis of Conformational Rigidity and Flexibility
This compound, composed of two six-membered rings, is characterized by a flexible backbone with minimal ring strain. The conformational behavior of the parent spiro[5.5]undecane has been a subject of extensive study. The chirality of spiro compounds with six-membered rings, like spiro[5.5]undecane, has been observed and studied, noting that the framework of spiranes is generally rigid. banglajol.info
In related dioxaspiro[5.5]undecane systems, the cyclohexane ring typically adopts a chair conformation. For instance, in 3-(2,4-dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the cyclohexane ring exists in a chair conformation. nih.gov Similarly, in other substituted 1,5-dioxaspiro[5.5]undecane-2,4-diones, the cyclohexane ring consistently assumes a highly symmetric chair conformation. researchgate.netasianpubs.org The 1,3-dioxane ring in these derivatives often exhibits a distorted boat or envelope conformation. nih.govresearchgate.net
Computational studies on 1,7-dioxaspiro[5.5]undecane have utilized methods like B3LYP/6-311+G** and MP2/6-311+G** to analyze conformational properties, highlighting the influence of anomeric effects on the stability of different conformers. e-tarjome.com
Chiroptical Properties and Chirality Element Classification
Optically active spirocyclic diones, including this compound, are notable for their potential in studying chiral homoconjugation. sci-hub.st The chirality of the parent spiro[5.5]undecane was recognized, although its classification under the Cahn-Ingold-Prelog rules was not straightforward at the time. banglajol.info The unique spirocyclic structure, where two rings are joined at a single carbon, creates a rigid three-dimensional framework that gives rise to its distinct properties.
The chirality in such spiro compounds can be classified as axial chirality. This arises from the non-planar arrangement of the two rings. The stereochemistry of spiranes with six-membered rings has been a topic of considerable investigation. banglajol.info
Diastereoselective and Enantioselective Synthesis and Resolution Techniques
The synthesis of enantiomerically pure this compound and its derivatives has been achieved through various stereoselective methods.
One successful approach involves the use of C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. sci-hub.stcapes.gov.br This method facilitates asymmetric alkylation and reduction to produce (R)-spiro[5.5]undecane-1,7-dione in a highly enantio- and diastereoselective manner. sci-hub.strsc.org The process typically involves a Dieckmann condensation followed by dealkoxycarbonylation. sci-hub.st
Another strategy is the diastereoselective reduction of precursor molecules. For example, the diastereoselective reduction of (R)-2-benzhydryl-2-azathis compound has been employed in the total synthesis of certain alkaloids. nih.gov
Biocatalytic methods have also proven effective. A novel enzymatic protocol using D-aminoacylase (DA) has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives, yielding almost exclusively the cis isomers. researchgate.net Furthermore, lipase-catalyzed kinetic resolution has been successfully applied to resolve racemic spirodiols, which are precursors to the diones. tandfonline.com
Resolution of racemic mixtures can also be achieved through classical techniques. For instance, repeated recrystallization of diastereomeric hydrazone derivatives has been used. Enantioselective molecular complexation with reagents like BINOL, followed by crystallization, can also yield optically pure products.
| Method | Key Features | Outcome | Reference(s) |
| Asymmetric Alkylation | Utilizes C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. | Highly enantio- and diastereoselective synthesis of (R)-spiro[5.5]undecane-1,7-dione. | sci-hub.stcapes.gov.brrsc.org |
| Diastereoselective Reduction | Reduction of a chiral precursor. | Used in the synthesis of complex molecules like alkaloids. | nih.gov |
| Biocatalytic Double Michael Addition | Employs D-aminoacylase (DA) as a catalyst. | Produces cis-isomers of (hetero)spiro[5.5]undecane derivatives. | researchgate.net |
| Kinetic Resolution | Lipase-catalyzed enantioselective esterification of spirodiols. | Resolution of racemic mixtures to obtain enantiopure diols. | tandfonline.com |
| Classical Resolution | Recrystallization of diastereomers or enantioselective complexation. | Separation of enantiomers. |
Determination of Absolute Configuration
The absolute configuration of chiral spiro[5.5]undecane derivatives is typically determined using X-ray crystallography. This technique provides unambiguous structural information, as demonstrated in the case of fluorinated 2,4-diazaspiro[5.5]undecane derivatives.
For derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione, single-crystal X-ray diffraction is the standard method for confirming the molecular structure and, by extension, the absolute configuration if a chiral synthesis or resolution has been performed. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
No specific DFT calculation data has been published for Spiro[5.5]undecane-1,7-dione. Such calculations would typically be performed using specific functionals (e.g., B3LYP) and basis sets to provide insights into the molecule's electronic structure and properties.
Optimization of Molecular Geometries
Published optimized molecular geometry parameters (bond lengths, bond angles, and dihedral angles) for this compound resulting from DFT calculations are not available.
Simulation of Vibrational Frequencies (FT-IR)
A theoretical vibrational spectrum (FT-IR) for this compound, which would identify characteristic stretching and bending frequencies (such as for the C=O and C-C bonds), has not been reported in the literature.
Electronic Spectra Prediction (UV-Vis)
There are no published theoretical predictions of the electronic absorption spectra (UV-Vis) for this compound. This analysis would typically involve Time-Dependent DFT (TD-DFT) to calculate electronic transition energies and oscillator strengths.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound, which would identify the electrophilic and nucleophilic sites on the molecule, is not available in existing research.
HOMO-LUMO Energy Gap Analysis for Stability and Reactivity
Data concerning the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not documented. The energy gap between these orbitals is a key indicator of a molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stabilization
A Natural Bond Orbital (NBO) analysis, which provides detailed insight into intramolecular charge transfer, hyperconjugative interactions, and stabilization energies, has not been performed or published for this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. While specific studies on this compound are not extensively documented in the provided results, the principles of this analysis can be applied to understand its potential crystal packing. This technique maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, providing a detailed picture of close contacts.
For related spiro compounds, Hirshfeld analysis has been instrumental. For instance, in a study of a hydroxyphenylamino Meldrum's acid derivative containing a 1,5-dioxaspiro[5.5]undecane-2,4-dione moiety, Hirshfeld surface analysis confirmed the presence of O(1)–H(1A)···O(2) intermolecular hydrogen bonds. mdpi.comresearchgate.net Similarly, investigations on other complex spirocyclic systems have utilized this method to elucidate the nature and significance of intermolecular forces. researchgate.net These studies demonstrate the utility of Hirshfeld surface analysis in identifying key interactions that govern the supramolecular architecture of spiro compounds.
Conformational Analysis and Energy Minimization
The conformational landscape of this compound is of significant interest due to the flexible six-membered rings. Theoretical methods, such as density functional theory (DFT), are employed to determine the preferred conformations and their relative energies.
A study on the conformational behaviors of 1,7-dioxa-spiro[5.5]undecane and its dithia and diselena analogs provides a relevant framework. e-tarjome.com Using the B3LYP/6-311+G** level of theory, researchers identified multiple conformations (A, B, and C) and calculated their Gibbs free energy differences. e-tarjome.com For the 1,7-dioxa analog, conformation A, where two heteroatoms have an electron pair oriented antiperiplanar to the carbon-heteroatom bond, was found to be the most stable. e-tarjome.com The energy differences (ΔG) between conformations were significant, indicating a clear preference. e-tarjome.com
Reaction Mechanism Modeling through Quantum Chemical Methods
Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions involving spiro compounds. These computational tools allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed understanding of reaction pathways.
The synthesis of spiro[5.5]undecane derivatives often proceeds through reactions like the Michael addition. banglajol.inforesearchgate.net For example, the one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones is proposed to occur via an initial Michael 1:1 adduct formation followed by cyclization. banglajol.info Quantum chemical modeling could be used to investigate the energetics of this pathway, comparing it with alternative mechanisms. By calculating the structures and energies of reactants, intermediates, transition states, and products, one can determine the most favorable reaction route.
Furthermore, computational studies can shed light on the stereoselectivity of such reactions. A novel enzymatic, promiscuous protocol for the synthesis of (hetero)spiro[5.5]undecane derivatives yielded almost exclusively the cis isomers. researchgate.net Quantum chemical calculations could help explain this observed stereoselectivity by modeling the interactions between the substrate and the enzyme's active site or by analyzing the transition state geometries leading to the different stereoisomers. Natural Bond Orbital (NBO) analysis, as used in the study of 1,7-dioxa-spiro[5.5]undecane, can also provide insights into the stereoelectronic effects that influence reactivity and product distribution. e-tarjome.com
Chemical Reactivity and Functionalization of Spiro 5.5 Undecane 1,7 Dione
Substitution Reactions on the Spirocyclic Core
The rigid framework of the spiro[5.5]undecane core, combined with its ketone groups, allows for specific substitution reactions that can modify its structure and properties.
Carbosubstitution via Palladium-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds on the spiro[5.5]undecane-1,7-dione skeleton. This strategy typically involves the conversion of the ketone groups into more reactive vinyl triflates (see section 6.2.1), which can then participate in coupling reactions. uio.noresearchgate.net
Research has demonstrated that carbosubstitutions on spirene triflates, derived from this compound, can be successfully achieved through palladium-catalyzed couplings with organostannanes (Stille coupling) or organoboranes (Suzuki coupling). uio.noresearchgate.net The Suzuki reaction, for example, involves the addition of an anionic base to a neutral organoborane, which increases the nucleophilicity of the organic group and facilitates transmetallation from boron to the palladium catalyst. uio.no This methodology allows for the introduction of various aryl groups onto the spirocyclic frame. uio.no
A key advantage of this approach is the potential for differential carbosubstitution. Through a stepwise process of monotriflation followed by a coupling reaction, and then a second triflation and coupling, different substituents can be introduced at the C1 and C7 positions. uio.no
Table 1: Palladium-Catalyzed Coupling of a Spiro[5.5]undecene-1-one-7-triflate
| Reactants | Catalyst & Conditions | Product | Yield | Reference |
|---|
Nucleophilic Substitution at Ketone Groups
The carbonyl carbons of the ketone groups in this compound are electrophilic and thus susceptible to nucleophilic attack. This allows for nucleophilic substitution reactions where various functional groups can be introduced. Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used for this purpose. These reactions typically proceed via nucleophilic addition to the carbonyl, followed by elimination, effectively substituting the oxygen with a carbon-based group. The presence of two ketone groups offers the possibility of both mono- and di-substituted products. vulcanchem.com
Derivatization Strategies
The derivatization of this compound is key to its utility as a synthetic intermediate. Various strategies exist to modify its core structure, introduce new functional groups, or even incorporate heteroatoms into the rings.
Formation of Spiro-Triflates
As a precursor step for palladium-catalyzed coupling reactions, the ketone groups of this compound can be converted into highly reactive vinyl triflates (-OTf). uio.no This transformation is typically achieved by treating the dione (B5365651) with a triflating agent.
A common method involves reacting this compound with triflic anhydride (B1165640) in the presence of a base like pyridine (B92270) in a dichloromethane (B109758) solvent at low temperatures. uio.no Another approach for monotriflation uses N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF). uio.no While monotriflation can be achieved satisfactorily, ditriflation has proven to be more challenging, often resulting in low yields. uio.no
Table 2: Reagents for Triflate Formation from this compound
| Reagent | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Triflic anhydride | Pyridine | Dichloromethane | -78°C to ambient | Ditriflation | uio.no |
Alkylation of Beta-Dicarbonyl Precursors
The synthesis of the this compound core itself is a crucial derivatization strategy that relies on the alkylation of β-dicarbonyl precursors. mdpi.comnih.gov A general and common method for constructing spirocyclic compounds involves the intramolecular alkylation or dialkylation of an activated carbon center. wikipedia.orgcardiff.ac.ukresearchgate.net
In the synthesis of this compound, a β-dicarbonyl compound acts as the nucleophilic donor. uio.no The reaction often proceeds via a base-catalyzed Michael addition, where the β-dicarbonyl compound is deprotonated to form a dionato anion intermediate. uio.noresearchgate.net This anion then reacts with an electrophile. For instance, the reaction of a cyclic β-dicarbonyl compound like dimedone with diarylideneacetones using Lewis acid catalysts can produce substituted spiro[5.5]undecane triones. researchgate.net The alkylation of β-dicarbonyl compounds in a K₂CO₃/DMSO system is another established method that can lead to C-cyclization products, forming spiro systems. mdpi.comresearchgate.net
Introduction of Heteroatoms into the Spirocyclic System (e.g., diazaspiro, oxaspiro)
A significant derivatization strategy involves replacing one or more carbon atoms in the spiro[5.5]undecane framework with heteroatoms, such as nitrogen (to form diazaspiro compounds) or oxygen (to form oxaspiro compounds). thieme-connect.com This fundamentally alters the compound's chemical and physical properties.
Diazaspiro[5.5]undecane Derivatives: These are commonly synthesized via cyclocondensation reactions. vulcanchem.compnrjournal.com For example, reacting a diketone precursor with a diamine can form the diazaspiro ring system. vulcanchem.com One specific method involves a one-pot reaction between diarylideneacetones and barbituric acid or 2-thiobarbituric acid to yield 7,11-diaryl-2,4-diazaspiro[5.5]undecane derivatives. researchgate.net Another approach uses N-benzyl piperidine-4-ketone and ethyl cyanoacetate (B8463686) as starting materials, which undergo a series of reactions including hydrolysis, decarboxylation, and reduction to form the 3,9-diazaspiro[5.5]undecane structure. google.com
Oxaspiro[5.5]undecane Derivatives: The synthesis of oxaspiro compounds can also be achieved through cyclization. The alkylation of dimedone (a β-dicarbonyl compound) can lead directly to C-cyclization products such as 3,3-dimethyl-9-oxaspiro[5.5]undecane-1,5-dione. mdpi.com A classic route to a 3-oxaspiro[5.5]undecane-2,4-dione involves reacting cyclohexanone (B45756) with malonic acid in acetic anhydride, catalyzed by sulfuric acid. Furthermore, 1,5-dioxaspiro[5.5]undecane systems can be prepared by reacting 1,1-dimethoxycyclohexane (B1328912) with tris(hydroxymethyl)aminomethane hydrochloride (TRIS-HCl) under anhydrous conditions. The ketone groups on the original this compound could theoretically be targeted for reduction to alcohols, followed by cyclization with appropriate reagents to introduce oxygen heteroatoms.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-Triflyloxy-spiro[5.5]undec-7-en-1-one |
| 2-Thiopheneboronic acid |
| 7-(2-Thienyl)-spiro[5.5]undec-7-en-1-one |
| Triflic anhydride |
| Pyridine |
| Dichloromethane |
| N-phenyl-bis(trifluoromethanesulfonimide) |
| Lithium bis(trimethylsilyl)amide |
| Tetrahydrofuran |
| Dimedone |
| Diarylideneacetones |
| Potassium carbonate |
| Dimethyl sulfoxide |
| Barbituric acid |
| 2-Thiobarbituric acid |
| 7,11-Diaryl-2,4-diazaspiro[5.5]undecane |
| N-benzyl piperidine-4-ketone |
| Ethyl cyanoacetate |
| 3,9-Diazaspiro[5.5]undecane |
| 3,3-Dimethyl-9-oxaspiro[5.5]undecane-1,5-dione |
| 3-Oxaspiro[5.5]undecane-2,4-dione |
| Cyclohexanone |
| Malonic acid |
| Acetic anhydride |
| Sulfuric acid |
| 1,5-Dioxaspiro[5.5]undecane |
| 1,1-Dimethoxycyclohexane |
Oxidation and Reduction Reactions
The carbonyl groups at the C1 and C7 positions are primary sites for oxidation and reduction reactions. While the parent spiro[5.5]undecane backbone is relatively stable, the ketones can be readily transformed into alcohols or other functional groups using standard reagents. The stereochemical outcome of these reactions is often influenced by the rigid conformation of the bicyclic system.
Reduction Reactions:
The reduction of the diketone is a key transformation, typically yielding the corresponding diol. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the product.
Research by Suemune et al. detailed the enantio- and diastereoselective synthesis of (R)-spiro[5.5]undecane-1,7-dione and its subsequent reduction. sci-hub.st In this work, the dione was reduced to the corresponding (1R,6R,7R)-spiro[5.5]undecane-1,7-diol, demonstrating a method to obtain the cis,cis-diol with high stereoselectivity. sci-hub.st
In the context of natural product synthesis, the diastereoselective reduction of derivatives of this compound is a critical step. For instance, in the enantioselective total synthesis of the Nitraria alkaloid (+)-nitramine, a derivative, (R)-2-benzhydryl-2-azathis compound, undergoes a diastereoselective reduction. This transformation is followed by the reductive removal of the diphenylmethyl group to yield the target alkaloid. dntb.gov.uarsc.org
Catalytic hydrogenation is another effective method for the reduction of spirodiones. For analogous compounds like 9-thia-1-azaspiro[5.5]undecane-2,4-dione, catalytic hydrogenation using H₂ over a palladium-on-carbon catalyst (Pd-C) successfully reduces the dione groups to a diol. vulcanchem.com While specific studies on the parent this compound are limited, the hydrogenation of the related spiro[4.4]nonane-1,6-dione has been shown to produce various diol derivatives, with the stereoselectivity being highly dependent on the choice of catalyst and solvent. This suggests that similar control could be exerted over the reduction of the spiro[5.5]undecane system.
| Precursor | Reagent/Catalyst | Product | Research Focus |
| (R)-Spiro[5.5]undecane-1,7-dione | Not specified | (1R,6R,7R)-Spiro[5.5]undecane-1,7-diol | Asymmetric synthesis and diastereoselective reduction. sci-hub.st |
| (R)-2-Benzhydryl-2-azathis compound | Not specified | (+)-Nitramine (after deprotection) | Total synthesis of Nitraria alkaloids. dntb.gov.uarsc.org |
| 9-Thia-1-azaspiro[5.5]undecane-2,4-dione | H₂/Pd-C | Corresponding diol | Reductive modification of spiro-heterocycles. vulcanchem.com |
Oxidation Reactions:
While the reduction of the dione is more commonly explored, oxidation reactions can be employed to create or modify adjacent functional groups. For example, during the synthesis of the sesquiterpene β-chamigrene, which features a spiro[5.5]undecane core, a Jones oxidation was utilized to convert a secondary alcohol back into a ketone to form an enone intermediate. banglajol.info This highlights the utility of standard oxidizing agents in manipulating spirocyclic structures during multi-step syntheses.
Tandem Reactions and Multi-Step Transformations
This compound and its precursors are valuable building blocks in tandem reactions and multi-step syntheses, allowing for the rapid construction of complex polycyclic and heterocyclic systems. These reactions often leverage the formation of the spirocyclic core as a key strategic step.
Tandem and Domino Reactions:
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, provide an efficient pathway to complex spiro[5.5]undecane derivatives.
Michael Reaction-Based Annulation: A one-pot synthesis of 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones. researchgate.net This reaction, catalyzed by Lewis acids like zinc chloride (ZnCl₂), proceeds through a 1:1 adduct followed by an intramolecular cyclization to form the spiro[5.5]undecane framework. researchgate.net
Biocatalytic Double Michael Addition: A novel enzymatic approach utilizes D-aminoacylase to catalyze a [5+1] double Michael addition between precursors like cyclohexane-1,3-dione and (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one. iupac.org This biocatalytic method produces highly functionalized spiro[5.5]undecane derivatives, notably yielding almost exclusively the cis isomers. iupac.org
Domino Autocatalytic Reaction: Researchers have developed a domino reaction involving imines and Meldrum's acid to synthesize polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives. rsc.org This process occurs under acidic conditions with remarkable diastereoselectivity, forming up to six new bonds in a single cascade. rsc.org
| Reaction Type | Reactants | Catalyst | Product Type | Key Feature |
| One-Pot Michael Reaction | Dimedone + Diarylidenacetones | Lewis Acid (e.g., ZnCl₂) | Spiro[5.5]undecane-1,5,9-triones | Efficient one-pot synthesis of triones. researchgate.net |
| Biocatalytic [5+1] Double Michael Addition | Cyclohexane-1,3-dione + Diphenylpentadienone | D-aminoacylase | (Hetero)spiro[5.5]undecanes | High stereoselectivity for cis isomers. iupac.org |
| Domino Autocatalytic Reaction | Imines + Meldrum's Acid | Acidic Conditions | Polyfunctionalized Spiro[5.5]undecane-1,5,9-triones | High diastereoselectivity and bond formation efficiency. rsc.org |
Multi-Step Synthetic Applications:
The rigid this compound skeleton is a key structural motif in the total synthesis of several complex natural products.
Synthesis of Nitraria Alkaloids: As previously mentioned, the enantioselective total synthesis of (+)-isonitramine and (+)-nitramine relies on a multi-step sequence where a Dieckmann condensation forms a 2-azathis compound derivative. dntb.gov.uarsc.org This intermediate then undergoes a crucial diastereoselective reduction as part of an 11- to 12-step synthesis to furnish the final alkaloid products. dntb.gov.uarsc.org
Synthesis of Perhydrohistrionicotoxin (PHTx): The azaspiro[5.5]undecane core of PHTx, an alkaloid with significant neurophysiological properties, has been synthesized using a tandem Michael addition/dipolar cycloaddition cascade. This strategy efficiently produces a functionalized azaspiro[5.5]undecane scaffold that serves as a key intermediate for further elaboration into the final complex target.
These examples underscore the strategic importance of this compound and its derivatives as intermediates. Their defined stereochemistry and reactive ketone groups allow for controlled, sequential transformations, enabling the construction of intricate molecular architectures found in biologically active compounds.
Applications in Advanced Organic Synthesis
Role as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis
Spiro[5.5]undecane-1,7-dione serves as a key starting material or intermediate in the synthesis of a diverse range of more complex molecules. banglajol.info The spirocyclic system is a recognized structural motif in numerous natural products, including terpenoids and alkaloids. banglajol.info Consequently, methods to synthesize and functionalize the spiro[5.5]undecane core are of significant interest to organic chemists. The dione's carbonyl groups can be chemically altered to introduce new functional groups and build elaborate structures.
Research has focused on using the spiro[5.5]undecane skeleton as a rigid framework. uio.no Synthetic strategies often involve the initial creation of the this compound core, followed by reactions such as triflation and palladium-mediated couplings to introduce various substituents. uio.no This versatility allows for the creation of libraries of spiro compounds for further investigation and application. The ability to undergo transformations like Michael additions makes derivatives of spiro[5.5]undecane useful in one-pot syntheses of polycyclic systems. banglajol.inforesearchgate.net
Table 1: Examples of Reactions Utilizing the Spiro[5.5]undecane Framework
| Reaction Type | Reagents/Catalysts | Product Type | Purpose |
|---|---|---|---|
| Michael Addition | Dimedone, Diarylidenacetones, Lewis Acid (e.g., ZnCl₂) | Substituted Spiro[5.5]undecane-triones | One-pot synthesis of complex spiro compounds. banglajol.inforesearchgate.net |
| Triflation & Coupling | Triflic anhydride (B1165640), Palladium catalysts | Functionalized Spiranes | Introduction of aryl or other groups to the core structure. uio.no |
Precursors for Chiral Ligands and Asymmetric Catalysts Development
This compound is a valuable precursor for developing chiral molecules used in asymmetric synthesis. core.ac.uk The rigidity of the spiro framework can lead to improved enantiomeric excess in catalyzed reactions. rsc.org
Optically active (R)-spiro[5.5]undecane-1,7-dione can be synthesized with high enantiomeric and diastereoselective control. rsc.orgsci-hub.st This is often achieved through methods like asymmetric alkylation using C₂-symmetric cycloalkane-1,2-diols as chiral auxiliaries. rsc.orgsci-hub.stcapes.gov.br The resulting chiral dione (B5365651) is of interest for its homoconjugation properties. sci-hub.st
Furthermore, the dione can be reduced to the corresponding cis,cis-diol, (1R,6R,7R)-spiro[5.5]undecane-1,7-diol, which is considered a promising new type of chiral auxiliary. sci-hub.stoup.com These chiral spiro diols have been used as ligands to modify aluminum hydride reagents, achieving high stereoselectivity in the reduction of aromatic ketones. oup.com
Research has also focused on designing and synthesizing novel chiral ligands incorporating the spiro[5.5]undecane skeleton. nih.gov One such example is the creation of chiral bis(isoxazoline) ligands, known as [5.5]-SPRIX. nih.gov These ligands have demonstrated the ability to coordinate with metals like copper(II) to form chiral catalysts. nih.gov
| Ligand/Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (+)-(M,S,R*)-[5.5]-SPRIX / Cu(OTf)₂ | Conjugate Addition | 2-Cyclohexenone | (S)-3-Ethyl-cyclohexanone | 93 | 54 | nih.gov |
Table 1: Application of a Chiral Ligand Derived from a Spiro[5.5]undecane Skeleton in Asymmetric Catalysis.
Development of Spiro-Linked Conjugated Materials
This compound is a key component in the synthesis of innovative spiro-linked conjugated materials designed for organic optoelectronic applications. acs.org These materials are attractive due to their unique combination of optical and electronic properties. acs.org A primary advantage of incorporating spiro-centers is the high glass transition temperature (Tg) they impart, which enhances the morphological stability of materials used in devices like Organic Light-Emitting Diodes (OLEDs). acs.org
A developed synthetic pathway allows for the creation of π-extended spiro-linked materials, including derivatives of this compound. acs.orgnsc.ru The process involves several steps:
Double alkylation of a malonic ester. acs.org
Conversion of the ester to the corresponding malonic acid. acs.org
Electrophilic spirocyclization using an agent like phosphorus pentoxide (P₂O₅) to form the annulated this compound. acs.orgnsc.ru
This method has successfully produced spiro-linked cores fused with aromatic systems like benzene (B151609), thiophene, and naphthalene. acs.org The resulting structures can be further modified; for instance, a bromine-decorated benzene-fused spiro-dione was transformed into a V-shaped phenylene-thiophene co-oligomer via Stille coupling. acs.org These materials can exhibit significant photoluminescence. acs.org
| Fused Aromatic System | Derivative Type | Photoluminescence Quantum Yield (PLQY) | Reference |
| Benzene, Thiophene | V-shape phenylene-thiophene co-oligomer | 38% (in solution and solid state) | acs.org |
Table 2: Properties of a Spiro-Linked Conjugated Material Derived from a Spiro-Dione Core.
The functionalization of the this compound core opens pathways to new materials with tailored properties for the next generation of electronic and lighting technologies. acs.org
Emerging Trends and Green Chemistry in Spiro 5.5 Undecane 1,7 Dione Research
Efficiency Enhancements through Microwave and Ultrasound Technologies
Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov In the synthesis of spiro[5.5]undecane derivatives, these technologies have demonstrated significant improvements in efficiency.
Microwave-assisted organic synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net In one study on the synthesis of a substituted spiro[5.5]undecane-1,5,9-trione, a conventional method at room temperature required 2-3 hours, whereas the microwave-assisted approach was significantly faster and more efficient. researchgate.net This enhancement is attributed to the direct and rapid heating of the reaction mixture by microwaves. Similarly, microwave heating was effectively used in the synthesis of 5,5,9-trimethylspiro[5.5]undec-8-en-1-one. mdpi.com
Ultrasound irradiation has also proven effective, particularly in heterogeneous and multiphase reactions. The synthesis of 7,11-diarylspiro[5.5]undecane-1,9-diones via a double Michael condensation was significantly improved using ultrasound. benthamscience.comresearchgate.net This method, conducted in a two-phase aqueous-organic system with a phase-transfer catalyst, resulted in high yields of 51-96% within a reduced reaction time of 3-12 hours. benthamscience.comresearchgate.net The main advantages cited over previous methods are the shorter reaction times and improved yields, which are facilitated by the acoustic cavitation effects of ultrasound that enhance mass transfer and reaction rates. nih.govbenthamscience.comresearchgate.net
Table 1: Comparison of Conventional and Alternative Energy Methods for Spiro[5.5]undecane Derivative Synthesis
| Spiro[5.5]undecane Derivative | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Conventional (Room Temp) | 2–3 hours | Not specified | researchgate.net |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Microwave Irradiation | Significantly shorter | Improved | researchgate.net |
| 7,11-Diarylspiro[5.5]undecane-1,9-diones | Ultrasound Irradiation | 3–12 hours | 51–96% | benthamscience.comresearchgate.net |
Solvent-Free or Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Research into the synthesis of spiro[5.5]undecane derivatives has successfully implemented solvent-free conditions, frequently in combination with microwave irradiation or the use of environmentally benign catalysts.
One approach involves performing multicomponent reactions under solvent-free conditions. For example, the synthesis of various spiro-fused heterocycles was achieved by reacting aromatic aldehydes, Meldrum's acid, and urea (B33335) or thiourea (B124793) without any solvent, using only a catalytic amount of stannous chloride dihydrate (SnCl₂·2H₂O). niscpr.res.in This method proved to be a facile and efficient route to complex spiro structures, with good yields reported for a range of derivatives. niscpr.res.in
Similarly, novel tetraazaspiro[5.5]undecane derivatives have been prepared under solvent-free, thermal, and microwave conditions using K-10 clay as an eco-friendly catalyst. nih.gov The use of a solid-state catalyst like K-10 clay not only avoids the need for a solvent but also simplifies the purification process, as the catalyst can often be removed by simple filtration. These solvent-less approaches represent a significant step towards more sustainable chemical manufacturing. nih.gov
Table 2: Solvent-Free Synthesis of Spiro[5.5]undecane Heterocycles
| Product Type | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Spiro-fused heterocycles | Aromatic aldehydes, Meldrum's acid, Urea/Thiourea | SnCl₂·2H₂O | Solvent-free | 70–83% | niscpr.res.in |
| (7S, 11R)-substituted diphenyl-2,4,8,10-tetraazaspiro [5.5] undecane (B72203) derivatives | Substituted aldehydes, Urea/Thiourea, Thiobarbituric acid | K-10 clay | Solvent-free, Thermal/Microwave | Not specified | nih.gov |
Biocatalytic Approaches in Synthesis
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers remarkable selectivity and operates under mild, environmentally friendly conditions. While still an emerging area for spiro[5.5]undecane synthesis, initial studies have shown significant promise.
A novel enzymatic protocol has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives using a promiscuous D-aminoacylase (DA) to catalyze a [5+1] double Michael addition. researchgate.net This reaction was notable as the first reported instance of a hydrolase-catalyzed double Michael addition occurring in an organic solvent. researchgate.netresearchgate.net A key research finding from this biocatalytic methodology was its high degree of stereoselectivity; the reactions yielded almost exclusively the cis isomers of the spiro[5.5]undecane products, as confirmed by NMR spectra. researchgate.net This level of diastereoselectivity is often difficult to achieve with conventional chemical catalysts and highlights the potential of enzymes to construct complex, stereochemically defined molecules.
Future Research Directions for Spiro 5.5 Undecane 1,7 Dione
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes to spiro[5.5]undecane-1,7-dione and its derivatives is a cornerstone of future research. While established methods exist, they often face limitations such as low yields. For instance, the preparation of the corresponding spirocyclic dione (B5365651) has been reported with yields as low as 26% for the synthesis of spiro[5.5]undecane-1,7-diol, highlighting the need for more effective protocols. oup.com
Future efforts will likely focus on several promising strategies:
Enzymatic and Biocatalytic Approaches: A novel enzymatic protocol using D-aminoacylase (DA) has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives through a [5+1] double Michael addition. researchgate.net This method notably produces almost exclusively cis isomers. researchgate.net Further exploration of hydrolase-catalyzed reactions in organic solvents could lead to more efficient and stereoselective syntheses. researchgate.net
Lewis Acid Catalysis: One-pot syntheses utilizing Lewis acid catalysts, such as zinc chloride, have been successful in producing substituted spiro[5.5]undecane-1,5,9-triones from the Michael reaction of dimedone and trans,trans-diarylideneacetones. banglajol.info This approach offers a facile route for creating functionalized spiro compounds. banglajol.info
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly enhance the efficiency of synthesizing complex organic molecules like 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, offering a faster and more environmentally friendly alternative to conventional methods. researchgate.net
Ultrasound-Promoted Reactions: The use of ultrasound irradiation in a two-phase system with a phase-transfer catalyst has proven effective for the double Michael condensation of 1,5-bisaryl-1,4-pentadien-3-one with cyclohexanone (B45756), leading to high yields of 7,11-diarylspiro[5.5]undecane-1,9-diones in shorter reaction times. benthamscience.com
P₂O₅-Promoted Cyclization: A synthetic pathway involving the P₂O₅-promoted electrophilic spirocyclization of di[aryl(hetaryl)methyl] malonic acids has been developed to create π-extended spiro[5.5]undecane-1,7-diones. acs.orgnih.gov This method starts from readily available malonic esters and allows for the introduction of various aryl and hetaryl groups. acs.orgnih.gov
Development of New Functional Derivatives
The functionalization of the this compound core is a key area for future research, aiming to tailor its properties for specific applications. The presence of two ketone groups provides reactive sites for a variety of chemical transformations.
Key research directions include:
Introduction of Diverse Substituents: Research has demonstrated the synthesis of various derivatives, including those with aryl groups at the 7 and 11-positions. banglajol.info Future work will likely explore the introduction of a wider range of functional groups to modulate the electronic and steric properties of the molecule.
Synthesis of Heterocyclic Analogues: The synthesis of diazaspiro[5.5]undecane derivatives has been explored. For example, 4,10-bis(trifluoromethylsulfonyl)-2,4,8,10-tetraazathis compound was synthesized through a three-component condensation. researchgate.net Further development of O,N-containing spiro compounds derived from structures like 1,5-dioxaspiro[5.5]undecane-2,4-dione is also an active area of research. mdpi.com
Creation of π-Extended Systems: The synthesis of π-extended spiro-linked conjugated materials based on the this compound core is a promising avenue for developing new materials with unique optical and electronic properties. acs.orgnih.gov
Advanced Stereochemical Control and Chiral Pool Applications
Achieving precise control over the stereochemistry of the this compound scaffold is a significant challenge and a major focus for future research. The development of enantioselective synthetic methods is crucial for applications in asymmetric synthesis and for creating chiral materials.
Future research will likely concentrate on:
Asymmetric Catalysis: The use of chiral Lewis acids in aldol (B89426) reactions has been effective in the synthesis of various natural product spirocarbocycles and represents a promising strategy for the asymmetric synthesis of spiro[5.5]undecane derivatives. rsc.org Organocatalytic methods, such as the Nazarov cyclization, have also shown high enantiomeric excess in producing chiral derivatives of related spiro systems.
Chiral Auxiliaries and Starting Materials: Employing chiral starting materials or chiral auxiliaries is a well-established method for achieving stereochemical control in aldol reactions and can be applied to the synthesis of chiral spiro[5.5]undecane-1,7-diones. rsc.org
Biocatalytic Methods: As mentioned earlier, enzymatic reactions can provide high stereoselectivity, as demonstrated by the D-aminoacylase-catalyzed synthesis of cis-spiro[5.5]undecane derivatives. researchgate.net
Chiral Ligand Development: Chiral spirocyclic diols, such as chiral spiro[5.5]undecane-1,7-diol, have been used as ligands to modify aluminum hydride reagents for the highly stereoselective reduction of aromatic ketones. oup.com The rigid spirocyclic framework can enhance enantiomeric excess in asymmetric reactions. rsc.org Future research will focus on designing and synthesizing new chiral spiro[5.5]undecane-based ligands for a broader range of asymmetric transformations.
Deeper Mechanistic Understanding via Theoretical and Experimental Integration
A comprehensive understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new ones. The integration of theoretical calculations and experimental studies will be pivotal in achieving this goal.
Future research directions include:
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the molecular structure, spectral characteristics, and reaction pathways of spiro[5.5]undecane derivatives. researchgate.netresearchgate.net For example, DFT calculations have been used to compute the molecular structure and spectral characteristics of a new spiro compound, 3-(2-(2-hydroxyphenyl)hydrazono)-1,5-dioxaspiro[5.5]undecane-2,4-dione. colab.ws
Spectroscopic and Crystallographic Analysis: Experimental techniques like single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy are crucial for validating theoretical models and providing detailed structural information. acs.orgnih.govmdpi.comresearchgate.net
Mechanistic Studies of Key Reactions: Elucidating the mechanisms of reactions like the Michael addition, aldol condensation, and spirocyclization will provide insights into the factors controlling reactivity and stereoselectivity. banglajol.info For instance, the formation of six-membered carbocyclic rings in the synthesis of spiro compounds is proposed to occur through an initial Michael adduct that subsequently undergoes cyclization. banglajol.info
Expanding Applications in Material Science and Organic Optoelectronics
The unique three-dimensional structure and potential for functionalization make this compound and its derivatives attractive candidates for applications in material science and organic optoelectronics.
Future research in this area will focus on:
Organic Light-Emitting Diodes (OLEDs): Spiro-linked conjugated materials are promising for organic optoelectronic applications due to their unique combination of optical and electronic properties. acs.orgnih.gov The spiro architecture can lead to a high glass transition temperature (Tg), which is beneficial for the morphological stability of OLEDs. acs.org
Hole-Transporting Materials: Spiro compounds have been investigated as hole-transporting materials in electronic devices. mdpi.com
Fluorescent Materials: Derivatives of this compound have shown high photoluminescence quantum yields, making them suitable for applications in fluorescent materials. For example, a spiro-bis(4-n-dodecylphenyl)-2,2′-bithiophene derivative exhibited a photoluminescence quantum yield of 38% in both solution and solid state. acs.orgnih.gov
Polymer Stabilization: Spirocyclic compounds are known for their use in polymer stabilization. vulcanchem.com The development of new spiro[5.5]undecane-based stabilizers could enhance the durability of various polymeric materials.
Q & A
Q. Can Spiro[5.5]undecane derivatives serve as chiral catalysts or auxiliaries?
- Methodological Answer : The spiro scaffold’s axial chirality (e.g., in 3,3-diethyl-1,5-dioxaspiro[5.5]undecane) enables asymmetric catalysis. Testing involves kinetic resolution of racemic mixtures (e.g., epoxides) using chiral HPLC (Chiralpak AD-H) and monitoring enantiomeric excess (ee) via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
